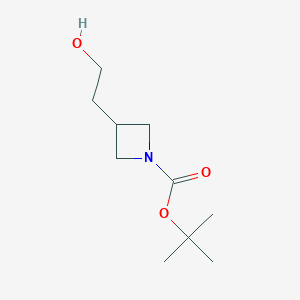
3-(2-Hidroxietil)azetidina-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 152537-03-6 . It has a molecular weight of 201.27 . The compound is stored in a refrigerator and is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 3-(2-hydroxyethyl)-1-azetidinecarboxylate . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 287.4±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The flash point is 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor . It has 4 freely rotating bonds . The polar surface area is 50 Å^2 . The polarizability is 21.0±0.5 10^-24 cm^3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 184.3±3.0 cm^3 .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
3-(2-Hidroxietil)azetidina-1-carboxilato de tert-butilo: es un bloque de construcción valioso en la síntesis de moléculas bioactivas. Su estructura es fundamental para construir compuestos que contienen azetidina, los cuales son prevalentes en productos naturales y agentes farmacéuticos . Por ejemplo, los anillos de azetidina son integrales para los agonistas del receptor de esfingosina-1-fosfato, tratamientos potenciales para la esclerosis múltiple .
Desarrollo de Agonistas del Receptor de Esfingosina-1-Fosfato
El anillo de azetidina del compuesto se utiliza en el desarrollo de agonistas del receptor de esfingosina-1-fosfato. Estos receptores regulan la proliferación, migración y supervivencia celular, convirtiéndolos en objetivos para el tratamiento de enfermedades inflamatorias, autoinmunidad y cáncer .
Reacciones de Liberación de Tensión
Las 3-haloazetidinas protegidas, derivadas de This compound, se preparan en reacciones de liberación de tensión. Estas reacciones son cruciales para sintetizar derivados de ácido azetidina-3-carboxílico de alto valor, que son importantes en la química medicinal .
Síntesis de Espirociclos de Anillo Pequeño
Este compuesto sirve como precursor para la síntesis de tia y oxa-azaspiro[3.4]octanos. Puede sufrir cicloadiiciones [3+2] con dipolariófilos para generar espirociclos de anillo pequeño, que son significativos en el desarrollo de nuevos fármacos .
Reacciones de Acoplamiento Cruzado Catalizadas por Paladio
El derivado de tert-butilo 3-iodoazetidina-1-carboxilato, que se puede sintetizar a partir de nuestro compuesto de interés, se muestra que sufre acoplamiento cruzado catalizado por paladio con haluros de (hetero)arilo. Este es un paso clave en la síntesis de moléculas orgánicas complejas .
Reacciones de Trifluorometiltiolación
El compuesto también se utiliza en reacciones de trifluorometiltiolación, que introducen grupos trifluorometiltio en las moléculas. Esta modificación puede alterar significativamente la actividad biológica y las propiedades físicas de los compuestos resultantes .
Educación Química e Investigación
Debido a su versatilidad, This compound también se utiliza en la educación química y la investigación. Proporciona un ejemplo práctico de diversas técnicas de síntesis orgánica y mecanismos de reacción, lo que lo convierte en una herramienta valiosa para la enseñanza de química orgánica avanzada .
Aplicaciones en Ciencia de Materiales
En la ciencia de materiales, los derivados del compuesto se pueden usar para modificar las propiedades superficiales de los materiales, lo que podría conducir al desarrollo de nuevos materiales con características únicas, como una mayor durabilidad o una interacción específica con otros productos químicos .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFOIGZJZFQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626710 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152537-03-6 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152537-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

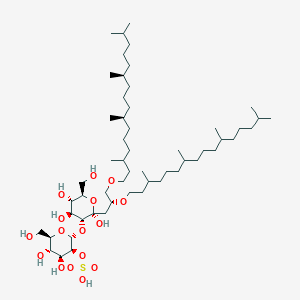


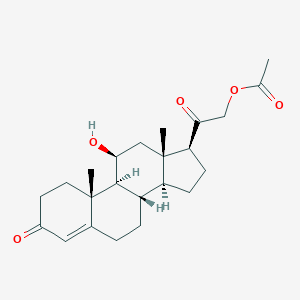

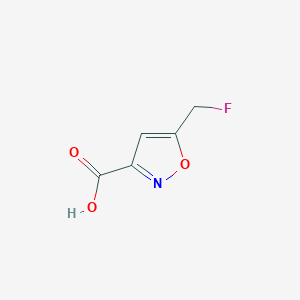
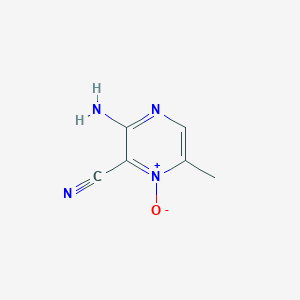
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
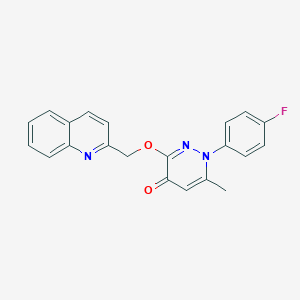
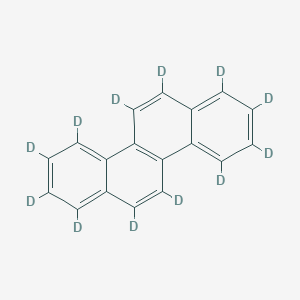
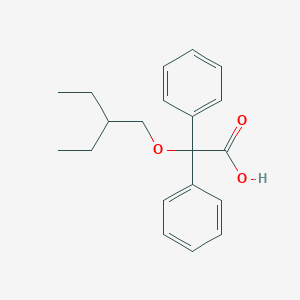


![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)